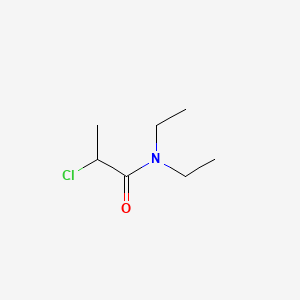

2-Chloro-N,N-diethylpropionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORKHWHULFDZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052195 | |

| Record name | 2-Chloro-N,N-diethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54333-75-4 | |

| Record name | 2-Chloro-N,N-diethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54333-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-chloro-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N,N-diethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-N,N-diethylpropionamide

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-N,N-diethylpropionamide

Abstract

This technical guide provides a comprehensive overview of the , an organic compound primarily utilized as an intermediate in the synthesis of herbicides.[1][2] This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed data, experimental protocols, and visual workflows to support research and development activities.

Physicochemical Properties

This compound is a colorless liquid that is miscible with most organic solvents.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO[1][3][4] |

| Molecular Weight | 163.65 g/mol [1][2][3][4] |

| Density | 1.021 g/cm³[1][2][3][4] |

| Boiling Point | 217 °C[1][2][3][4] |

| Flash Point | 85 °C[1][2][3][4] |

| Vapor Pressure | 0.137 mmHg at 25°C[1] |

| Refractive Index | 1.449[1][2][3] |

| Polar Surface Area (PSA) | 20.31 Ų[2][3] |

| LogP (Octanol-Water Partition Coefficient) | 1.48210[2][3] |

| pKa | -0.89 ± 0.70 (Predicted)[1] |

| CAS Number | 54333-75-4[1][3][4] |

| EINECS Number | 259-107-8[1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of diethylamine with 2-chloropropionic acid.[1][2]

Materials:

-

Toluene

-

2-Chloropropionic acid

-

Phosphorus oxychloride

-

Diethylamine

Procedure:

-

Toluene and 2-chloropropionic acid are added to a reaction vessel.

-

The mixture is heated to facilitate azeotropic dehydration to remove water.

-

Once the water is removed, phosphorus oxychloride and diethylamine are slowly added to the reaction mixture to initiate the acylation reaction.

-

The reaction temperature is maintained at 115-120 °C.

-

Upon completion of the reaction, the mixture is washed with water to remove phosphorous acid.

-

The organic layer is then subjected to desolvation to yield the final product, this compound.[1][2]

Determination of Boiling Point (General Protocol)

The boiling point of a liquid is a key indicator of its volatility. A standard laboratory method for its determination is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled as per a standard distillation setup, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The heating mantle is turned on, and the liquid is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point of the substance.

Visualizations

The following diagrams illustrate the synthesis workflow and a general experimental workflow for physicochemical property determination.

Caption: Synthesis of this compound.

Caption: Boiling Point Determination Workflow.

Safety and Handling

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5][6][7] Work should be conducted in a well-ventilated area or under a fume hood.[5][6][8] In case of contact with eyes or skin, rinse immediately with plenty of water.[5][7] For inhalation, move the individual to fresh air.[5][8] If swallowed, rinse the mouth with water and seek medical attention.[7]

Conclusion

This guide has summarized the essential , providing a valuable resource for scientists and researchers. The tabulated data allows for quick reference, while the detailed experimental protocols and visual workflows offer practical insights into its synthesis and analysis. Adherence to proper safety and handling procedures is crucial when working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-chloro-N,N-diethylpropanamide | CAS#:54333-75-4 | Chemsrc [chemsrc.com]

- 4. N,N-Diethyl-2-chloropropionamide | C7H14ClNO - BuyersGuideChem [buyersguidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N,N-diethylpropionamide

This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for the production of 2-Chloro-N,N-diethylpropionamide. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 54333-75-4, is a chemical intermediate utilized in the synthesis of various organic compounds, notably as a precursor for herbicides like dimethamine.[1][2] Its molecular formula is C7H14ClNO, and it has a molecular weight of 163.65 g/mol .[3][4] This guide will explore the primary synthetic routes to this compound, focusing on the underlying chemical principles and practical experimental details.

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical routes. The most common and direct method involves the acylation of diethylamine with 2-chloropropionyl chloride. Alternative pathways include a one-pot reaction from 2-chloropropionic acid and diethylamine, and the α-chlorination of N,N-diethylpropionamide.

Pathway 1: Acylation of Diethylamine with 2-Chloropropionyl Chloride

This is the most straightforward and widely employed method for synthesizing this compound. The reaction involves the nucleophilic acyl substitution of 2-chloropropionyl chloride with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the final amide product and a molecule of hydrochloric acid. A base is typically added to neutralize the HCl byproduct.[5]

Caption: Pathway 1: Acylation of Diethylamine.

Pathway 2: From 2-Chloropropionic Acid and Diethylamine

This method involves the direct reaction of 2-chloropropionic acid with diethylamine. To facilitate the amide bond formation, a dehydrating agent or an activating agent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group. One documented procedure utilizes phosphorus oxychloride in toluene. The process involves azeotropic dehydration to remove water, followed by the acylation reaction at elevated temperatures (115-120 °C).[1][2]

References

Technical Guide: Spectroscopic and Biological Profile of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer: The spectroscopic data and biological context provided in this document pertain to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS Number: 122379-63-9). The initial user request specified CAS Number 54333-75-4, which corresponds to N,N-Diethyl-2-chloropropionamide. Due to the detailed request for information typical for a biologically active molecule in drug development, it was concluded that the provided CAS number was likely in error. This guide focuses on the structurally relevant and well-characterized 7-azaindole derivative, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Introduction

4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-Methoxy-7-azaindole, is a heterocyclic organic compound. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prominent structural motif in medicinal chemistry, recognized as a "privileged structure."[1] This is due to its ability to mimic the indole and purine systems, making it a valuable component in the design of molecules that can interact with a wide range of biological targets. Notably, derivatives of 7-azaindole have been extensively investigated as kinase inhibitors, which are crucial in the development of targeted cancer therapies and treatments for inflammatory diseases. The strategic placement of a methoxy group on this scaffold can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets. This document provides a comprehensive overview of the available spectroscopic data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, detailed experimental protocols for its characterization, and a discussion of its relevance in biological signaling pathways.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 5.5 | H-6 |

| 7.19 | t | 2.9 | H-2 |

| 6.63 | d | 5.5 | H-5 |

| 6.49 | dd | 2.9, 1.8 | H-3 |

| 4.01 | s | - | -OCH₃ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C-4 |

| 149.8 | C-7a |

| 143.5 | C-6 |

| 126.5 | C-2 |

| 117.2 | C-3a |

| 102.5 | C-5 |

| 98.6 | C-3 |

| 55.4 | -OCH₃ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-3100 | N-H stretching |

| 3050-2950 | C-H aromatic and aliphatic stretching |

| 1610, 1580, 1470 | C=C and C=N aromatic ring stretching |

| 1280, 1030 | C-O (aryl ether) stretching |

| 850-750 | C-H aromatic out-of-plane bending |

Note: The IR data presented is typical for this class of compounds and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

| m/z | Ion |

| 148.06 | [M]⁺ |

| 133.04 | [M-CH₃]⁺ |

| 105.04 | [M-CH₃-CO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of solid 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is used.

-

Data Acquisition:

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then acquired over a range of approximately 4000 to 400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Biological Context and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors. These inhibitors function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling cascades that are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of inhibition by a 7-azaindole-based inhibitor.

Experimental Workflow Visualization

The characterization of a novel or synthesized compound like 4-Methoxy-1H-pyrrolo[2,3-b]pyridine follows a logical workflow to confirm its identity and purity. The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of an organic compound.

Conclusion

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest to the drug discovery community due to its 7-azaindole core, a scaffold known for its interaction with various biological targets, particularly protein kinases. The spectroscopic data presented in this guide provide a foundational dataset for the identification and characterization of this compound. The outlined experimental protocols offer standardized procedures for obtaining reliable spectroscopic data. Furthermore, the visualization of its potential role as a kinase inhibitor within the FGFR signaling pathway highlights its relevance in the development of targeted therapeutics. This comprehensive guide serves as a valuable resource for researchers and professionals working with this and related heterocyclic compounds.

References

An In-depth Technical Guide on alpha-Chloro-N,N-diethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Chloro-N,N-diethylpropionamide is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of other organic molecules. This guide provides a comprehensive review of its chemical and physical properties, details established synthesis protocols, and discusses its known applications. Despite its utility in chemical synthesis, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities and potential applications in drug development. This document summarizes the available data and highlights the lack of research into its pharmacological effects and mechanisms of action.

Chemical and Physical Properties

alpha-Chloro-N,N-diethylpropionamide, also known as 2-chloro-N,N-diethylpropanamide, is a colorless liquid. It is miscible with most organic solvents. The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |

| Molar Mass | 163.65 g/mol | [1][2][3] |

| CAS Number | 54333-75-4 | [1][2] |

| Density | 1.021 g/cm³ | [2][3] |

| Boiling Point | 217 °C | [2][3] |

| Flash Point | 85 °C | [2][3] |

| Refractive Index | 1.449 | [3] |

| Vapor Pressure | 0.137 mmHg at 25°C |

Synthesis Protocols

The synthesis of alpha-Chloro-N,N-diethylpropionamide has been described through several methods. A prevalent industrial method involves the acylation of diethylamine.

Acylation of Diethylamine

This common synthesis route utilizes 2-chloropropionic acid and diethylamine as primary reactants.

Experimental Protocol:

-

Toluene and 2-chloropropionic acid are added to a reaction vessel.

-

The mixture is heated to facilitate azeotropic dehydration, effectively removing water.

-

Following water removal, phosphorus oxychloride is introduced.

-

Diethylamine is then added dropwise to initiate the acylation reaction.

-

The reaction is maintained at a temperature of 115-120 °C.

-

Upon completion, the reaction mixture is washed with water to remove phosphorous acid.

-

The organic layer is then separated and purified to yield the final product.[1]

The logical workflow for this synthesis is depicted in the following diagram.

Figure 1. General workflow for the synthesis of alpha-Chloro-N,N-diethylpropionamide via acylation of diethylamine.

Known Applications

The primary documented application of alpha-Chloro-N,N-diethylpropionamide is as a chemical intermediate. It serves as a precursor in the synthesis of the herbicide dimethamine.[1] This underscores its importance in the agrochemical industry.

Biological Activity and Toxicological Profile

A comprehensive search of scientific databases and literature reveals a notable absence of studies on the specific biological activities of alpha-Chloro-N,N-diethylpropionamide. There is no readily available information regarding its pharmacological effects, mechanism of action, or potential as a therapeutic agent.

While the biological effects of this specific compound have not been elucidated, the broader class of molecules containing a chloro group is of significant interest in drug discovery. The presence of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties. However, without specific studies on alpha-Chloro-N,N-diethylpropionamide, any discussion of its potential biological effects would be purely speculative.

Toxicological data for alpha-Chloro-N,N-diethylpropionamide is not extensively detailed in the public domain. General hazard classifications for the related compound N,N-Diethylpropionamide indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

Conclusion and Future Directions

alpha-Chloro-N,N-diethylpropionamide is a well-characterized chemical intermediate with established synthesis protocols and a clear role in the production of the herbicide dimethamine. However, there is a significant void in the scientific literature concerning its biological activity, pharmacology, and toxicology. For researchers and professionals in drug development, this compound represents an unexplored area. Future research could focus on screening alpha-Chloro-N,N-diethylpropionamide for various biological activities, including but not limited to, enzymatic inhibition, receptor binding, and cytotoxic effects. Such studies would be the first step in determining if this molecule holds any potential for therapeutic applications. Until such research is conducted, its profile remains confined to the realm of chemical synthesis.

References

An In-depth Technical Guide to 2-Chloro-N,N-diethylpropionamide as a Herbicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-diethylpropionamide is a key chemical intermediate in the synthesis of several commercially important herbicides. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its role in the production of widely used agrochemicals. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to support research and development in the field of herbicide discovery and production. Furthermore, the herbicidal mode of action of its derivatives is elucidated through signaling pathway diagrams, offering insights for the development of new and effective crop protection agents.

Introduction

This compound, with the CAS number 54333-75-4, is a chloroacetamide derivative that serves as a crucial building block in the manufacturing of pre-emergent herbicides. Its chemical structure, featuring a reactive chlorine atom and a diethylamide group, allows for further chemical modifications to produce active herbicidal compounds. The primary herbicides synthesized from this intermediate are Napropamide and Dimethenamid, both of which are effective in controlling a broad spectrum of annual grasses and broadleaf weeds in various crops.

This guide will delve into the technical aspects of this compound, providing detailed information for professionals engaged in agrochemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO | |

| Molecular Weight | 163.65 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 217 °C | |

| Density | 1.021 g/cm³ | |

| Flash Point | 85 °C | |

| Solubility | Miscible with most organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of diethylamine with 2-chloropropionic acid or its derivatives. A common method involves the use of a coupling agent, such as phosphorus oxychloride or thionyl chloride, in an organic solvent.

General Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on generalized descriptions from available literature.

Materials:

-

2-Chloropropionic acid

-

Diethylamine

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloropropionic acid (1.0 eq) in anhydrous toluene in a reaction vessel equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride (0.5 eq) or thionyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 115-120 °C) and stir for 1-2 hours.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of diethylamine (2.2 eq) in toluene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions and purification methods employed. Table 2 provides an overview of expected quantitative data based on related syntheses.

| Parameter | Typical Value | Notes |

| Yield | 80-95% | Dependent on the choice of coupling agent and reaction conditions. |

| Purity (GC) | >95% | Achievable with efficient purification (e.g., vacuum distillation). |

Role as a Herbicide Intermediate

This compound is a vital precursor for the synthesis of Napropamide and Dimethenamid. The general synthetic schemes are outlined below.

Synthesis of Napropamide

Napropamide is synthesized by the reaction of this compound with α-naphthol in the presence of a base.

Caption: Synthesis of Napropamide from this compound.

Synthesis of Dimethenamid

The synthesis of Dimethenamid involves the reaction of a substituted thiophene derivative with this compound.

Herbicidal Mode of Action of Derivatives

Napropamide: Inhibition of Root Growth

Napropamide is a pre-emergent herbicide that primarily acts by inhibiting the elongation of root cells in susceptible weeds. This disruption of root growth prevents the weed seedlings from establishing themselves.

Caption: Mode of action of Napropamide.

Dimethenamid: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Dimethenamid is a chloroacetamide herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of plant cell membranes and cuticles. By inhibiting their synthesis, Dimethenamid disrupts cell division and shoot growth in emerging weed seedlings.

Caption: Mode of action of Dimethenamid.

Analytical Methods for Quality Control

The purity of this compound is crucial for its successful conversion into the desired herbicidal products. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for quality control.

Gas Chromatography (GC) Method

A general GC method for the analysis of this compound is outlined below.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).

Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen.

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Inject an aliquot of the solution into the GC.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method can also be developed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A C18 reverse-phase column.

Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Dissolve a known amount of the sample in the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

Conclusion

This compound is a fundamentally important intermediate in the agrochemical industry. A thorough understanding of its synthesis, properties, and the mode of action of its derivatives is essential for the development of new and improved herbicides. This technical guide provides a solid foundation of information for researchers and professionals working in this field, enabling further innovation in crop protection.

molecular structure and weight of 2-Chloro-N,N-diethylpropionamide

An In-depth Technical Guide to 2-Chloro-N,N-diethylpropionamide

This guide provides a comprehensive overview of this compound, a chemical intermediate primarily used in the synthesis of herbicides. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed information on its molecular structure, physicochemical properties, and synthesis protocols.

Molecular Structure and Properties

This compound, with the CAS number 54333-74-4, is a colorless to light yellow liquid.[1][2] Its molecular formula is C7H14ClNO.[1][3][4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 163.65 g/mol | [3][4][5][6] |

| Molecular Formula | C7H14ClNO | [1][3][4][5] |

| CAS Number | 54333-75-4 | [1][3][4][5] |

| EINECS Number | 259-107-8 | [1][4][6] |

| Density | 1.021 g/cm³ | [1][3][6] |

| Boiling Point | 217 °C | [1][3][6][7] |

| Flash Point | 85 °C | [1][3][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Refractive Index | 1.449 | [1][6] |

| pKa (Predicted) | -0.89 ± 0.70 | [1][2] |

| LogP | 1.48210 | [6][7] |

| Polar Surface Area | 20.3 Ų | [6] |

Chemical Structure

The molecular structure of this compound consists of a propanamide backbone with a chlorine atom attached to the alpha-carbon (carbon-2) and two ethyl groups bonded to the amide nitrogen.

Applications

This compound serves as a key intermediate in the agrochemical industry. It is utilized in the manufacturing of herbicides, including napropamide and dimethamine.[1][6]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acylation of diethylamine with 2-chloropropionic acid.[1][5][6]

Materials and Reagents:

-

2-chloropropionic acid

-

Toluene

-

Phosphorus oxychloride (POCl₃)

-

Diethylamine

-

Reaction kettle with azeotropic distillation setup

-

Water

Procedure:

-

Dehydration: Charge the reaction kettle with 2-chloropropionic acid and toluene. Heat the mixture to initiate azeotropic distillation to remove water.

-

Acylation: Once the water has been completely removed, cool the mixture. Subsequently, add phosphorus oxychloride and diethylamine dropwise to the reaction vessel.

-

Reaction: Maintain the reaction temperature between 115-120°C until the reaction is complete.

-

Work-up: After completion, wash the reaction mixture with water to remove the phosphorous acid by-product.

-

Isolation: Separate the organic layer and remove the toluene solvent under reduced pressure to yield the final product, this compound.

The following diagram illustrates the workflow for the synthesis process.

Safety and Handling

While detailed toxicological data is not extensively available, standard laboratory precautions should be observed when handling this compound.[4] This includes using personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of inhalation, the individual should be moved to fresh air.[4] Skin contact requires immediate washing with soap and water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

References

- 1. chembk.com [chembk.com]

- 2. N,N-Diethyl-2-chloropropionamide | 54333-75-4 [chemicalbook.com]

- 3. N,N-Diethyl-2-chloropropionamide | C7H14ClNO - BuyersGuideChem [buyersguidechem.com]

- 4. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]

- 5. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-chloro-N,N-diethylpropanamide | CAS#:54333-75-4 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: Safety and Handling of 2-Chloro-N,N-diethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Chemical Identification

This section provides key identifiers for 2-Chloro-N,N-diethylpropionamide.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N,N-Diethyl-2-chloropropionamide, Propanamide, 2-chloro-N,N-diethyl- |

| CAS Number | 54333-75-4[1] |

| Molecular Formula | C7H14ClNO[1] |

| Molecular Weight | 163.65 g/mol [1] |

| EC Number | 259-107-8[1] |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.021 g/cm³ |

| Boiling Point | 217 °C |

| Flash Point | 85 °C |

| Vapor Pressure | 0.137 mmHg at 25°C |

| Refractive Index | 1.449 |

| Solubility | Miscible with most organic solvents. |

Toxicological Data

The toxicological profile of this compound is not well-established, with most standard acute toxicity data unavailable. Researchers should handle this compound with significant caution, assuming it to be hazardous in the absence of comprehensive data.

| Parameter | Result | Species |

| Acute Oral Toxicity (LD50) | No data available[1] | Not applicable |

| Acute Dermal Toxicity (LD50) | No data available[1] | Not applicable |

| Acute Inhalation Toxicity (LC50) | No data available[1] | Not applicable |

| Skin Corrosion/Irritation | No data available[1] | Not applicable |

| Serious Eye Damage/Irritation | No data available[1] | Not applicable |

| Respiratory or Skin Sensitization | No data available[1] | Not applicable |

| Germ Cell Mutagenicity | Positive: DNA damage[2] | Bacillus subtilis[2] |

| Carcinogenicity | No data available[1] | Not applicable |

| Reproductive Toxicity | No data available[1] | Not applicable |

Note on Mutagenicity: A study indicated that this compound caused DNA damage in Bacillus subtilis at a concentration of 10 µmol/L[2]. This finding suggests potential genotoxic effects and underscores the need for stringent safety measures.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Safe Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition.

-

Take precautionary measures against electrostatic discharge.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store separately from incompatible materials, such as strong oxidizing agents.

-

Do not store with foodstuffs.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

First Aid Decision Pathway

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1]. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Emergency Procedures

Spill Response

In the case of a spill, follow these steps to mitigate the hazard.

References

The Historical Development of Chloroacetamide Herbicides: A Technical Guide

Introduction

The chloroacetamide class of herbicides represents a significant advancement in chemical weed control, fundamentally shaping modern agricultural practices. Characterized by their efficacy as pre-emergence herbicides, particularly against annual grasses and some broadleaf weeds, these compounds have been instrumental in improving crop yields and reducing labor-intensive manual weeding.[1][2] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for early seedling development.[1][3] This guide provides an in-depth technical overview of the historical development, mode of action, synthesis, and environmental fate of key chloroacetamide herbicides.

Early Discovery and Development

The journey of chloroacetamide herbicides began in the early 1950s at Monsanto Company, driven by a dedicated research program to discover new solutions for weed management.[2] At the forefront of this effort were Dr. Philip C. Hamm and Dr. A.J. Speziale, who systematically investigated the herbicidal properties of various chemical compounds.[2] Their work culminated in the discovery of the herbicidal activity of α-chloroacetamides.

The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was introduced in 1956 under the trade name Randox.[2] This marked a pivotal moment, offering farmers a novel tool for pre-emergence weed control, particularly for problematic grasses in corn and soybeans.[2] The success of CDAA paved the way for the development of a series of second-generation chloroacetamide herbicides with improved efficacy, crop selectivity, and toxicological profiles.

Key Chloroacetamide Herbicides: A Timeline of Introduction

Following the introduction of CDAA, research and development efforts led to the commercialization of several other key chloroacetamide herbicides, each with specific attributes and applications.

| Herbicide | Trade Name(s) | Year of Introduction | Key Features |

| Propachlor | Ramrod | 1965 | Introduced by Monsanto for use in corn and sorghum.[4] |

| Alachlor | Lasso | 1969 | A widely used herbicide in corn and soybeans, also developed by Monsanto.[4][5] |

| Butachlor | Machete | 1971 | A variant of alachlor with improved safety for rice.[2] |

| Metolachlor | Dual, Pennant | 1977 | Developed by Ciba-Geigy (now Syngenta), known for its effectiveness in corn, soybeans, and cotton.[4][6] |

| Acetochlor | Harness, Surpass | - | Developed by Monsanto and Zeneca, used primarily in corn.[4][7] |

| Dimethenamid | Frontier, Outlook | - | A chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds.[4] |

| Flufenacet | Define | - | An oxyacetamide herbicide with a similar mode of action to chloroacetamides.[4] |

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetamides stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][3] VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes, and are critical for cell division and expansion.[8]

Chloroacetamide herbicides are primarily absorbed by the emerging shoots of grasses and the roots of broadleaf weeds.[9][10] They are effective as pre-emergence herbicides, acting on germinating seeds and young seedlings before or shortly after they emerge from the soil.[9] Translocation of these herbicides within the plant is limited.[9]

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, including disrupted cell division, abnormal cell growth, and ultimately, the death of the seedling.[3][8] A key target of these herbicides is the elongase enzyme system responsible for extending fatty acid chains beyond C18.[3][8]

Synthesis of Key Chloroacetamide Herbicides

The commercial production of chloroacetamide herbicides involves multi-step chemical syntheses. Below are the generalized synthesis pathways for alachlor, metolachlor, and acetochlor.

Synthesis of Alachlor

Alachlor is synthesized from 2,6-diethylaniline. The process involves a reaction with paraformaldehyde followed by acylation with chloroacetyl chloride.[11]

Synthesis of Metolachlor

The synthesis of metolachlor starts with 2-ethyl-6-methylaniline and involves a condensation reaction with methoxyacetone, followed by hydrogenation and acylation.[6][12]

Synthesis of Acetochlor

Acetochlor is produced from 2-ethyl-6-methylaniline in a two-step process involving reaction with chloroacetyl chloride and subsequent treatment with chloromethyl ethyl ether.[7][13]

Quantitative Data

The physicochemical properties of chloroacetamide herbicides influence their behavior in the environment.

| Herbicide | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L at 20°C) | Vapor Pressure (mPa at 25°C) | Log Kow |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 242 | 2.9 | 3.09 |

| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | 530 | 4.2 | 3.13 |

| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | 223 | 4.5 | 3.03 |

| Butachlor | C₁₇H₂₆ClNO₂ | 311.85 | 23 | 0.6 | 4.5 |

| Propachlor | C₁₁H₁₄ClNO | 211.69 | 580 | 23 | 2.16 |

Toxicology and Environmental Fate

The widespread use of chloroacetamide herbicides has prompted extensive research into their toxicological effects and environmental persistence.

Toxicology:

-

Human Health: Acetochlor has been classified as a probable human carcinogen.[7] Exposure to some chloroacetamides can cause skin and eye irritation.[13]

-

Ecological Effects: Chloroacetamide herbicides can be moderately toxic to birds, aquatic organisms, and earthworms.[11][13] Acetochlor is highly toxic to algae.[13] Studies have shown that acetochlor and its metabolites can induce oxidative stress and have toxic effects on the embryonic development of zebrafish.[14][15][16]

Environmental Fate:

-

Degradation: Chloroacetamide herbicides are primarily degraded in the soil by microbial action.[4] Their persistence in soil is generally moderate, with half-lives typically ranging from 15 to 25 days.[4]

-

Metabolites: In the environment, chloroacetamide herbicides break down into various metabolites, with ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives being among the most commonly detected in surface and groundwater.[5][17][18] These degradation products can be more mobile and persistent than the parent compounds.[18]

-

Herbicide Safeners: To enhance crop safety, particularly in corn, herbicide safeners are often included in chloroacetamide herbicide formulations.[4][19] These chemicals act by stimulating the crop's natural defense mechanisms, leading to faster detoxification of the herbicide.[4]

Conclusion

The historical development of chloroacetamide herbicides represents a significant chapter in the evolution of modern agriculture. From their initial discovery in the 1950s to the introduction of more refined and selective compounds, these herbicides have provided farmers with an effective tool for managing weed competition. Understanding their mode of action, synthesis, and environmental behavior is crucial for their responsible and sustainable use. Ongoing research continues to focus on improving the efficacy and environmental profile of this important class of herbicides, ensuring their continued role in global food production.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Chloracetamide Herbicides: History, Action, Selectivity, Absorption, Soil Relations, Uses | Beleške Agricultural engineering | Docsity [docsity.com]

- 5. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metolachlor - Wikipedia [en.wikipedia.org]

- 7. Acetochlor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 10. fbn.com [fbn.com]

- 11. Alachlor (Ref: CP 50144 ) [sitem.herts.ac.uk]

- 12. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]

- 13. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 14. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]

- 15. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-N,N-diethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-N,N-diethylpropionamide, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.

Physicochemical Properties

This compound is a colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |

| Molecular Weight | 163.65 g/mol | [3] |

| Boiling Point | 217 °C | [1][3][4] |

| Density | 1.021 g/mL | [1][3][4] |

| Flash Point | 85 °C | [1][3] |

| Predicted pKa | -0.89 ± 0.70 | [4] |

Solubility Profile

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following established protocol can be employed:

Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone, dichloromethane) at different temperatures.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let any undissolved material settle.

-

Carefully withdraw an aliquot of the supernatant.

-

If necessary, centrifuge the aliquot to remove any suspended particles.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for solubility determination.

Stability Profile

Published data on the chemical stability of this compound is not available.[5] A comprehensive stability study should investigate its susceptibility to degradation under various environmental conditions, including hydrolysis, thermal stress, and photolysis.

Hydrolytic Stability

The amide and alkyl chloride functional groups in this compound may be susceptible to hydrolysis under acidic, basic, and neutral pH conditions.

Thermal Stability

Elevated temperatures can lead to the decomposition of the molecule. The presence of a halogen may contribute to the formation of acidic degradation products upon heating.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of organic molecules.

Experimental Protocols for Stability Testing

The following protocols are designed to assess the stability of this compound under various stress conditions.

Objective: To evaluate the hydrolytic, thermal, and photolytic stability of this compound.

General Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water for hydrolysis, a suitable organic solvent for thermal and photostability).

-

Stress Conditions: Expose the samples to the specified stress conditions.

-

Time-point Analysis: At predetermined time intervals, withdraw aliquots of the samples.

-

Quantification: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

A. Hydrolytic Stability Protocol

-

Media: Prepare solutions in buffers at different pH levels (e.g., pH 2, pH 7, pH 9).

-

Temperature: Conduct studies at various temperatures (e.g., 40 °C, 60 °C) to assess the temperature dependence of hydrolysis.

-

Procedure:

-

Dissolve this compound in each pH buffer.

-

Incubate the solutions at the desired temperatures.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect samples.

-

Analyze the samples to determine the degradation rate.

-

The logical relationship for assessing hydrolytic stability is depicted below.

Caption: Logic for hydrolytic stability testing.

B. Thermal Stability Protocol

-

Conditions: Expose solid or solution samples of this compound to elevated temperatures (e.g., 60 °C, 80 °C, 100 °C).

-

Procedure:

-

Place samples in a temperature-controlled oven.

-

At various time points, remove samples.

-

For solid samples, dissolve in a suitable solvent before analysis.

-

Analyze to quantify the remaining parent compound.

-

C. Photostability Protocol

-

Light Source: Use a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Control: Include control samples protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

-

Procedure:

-

Place both exposed and control samples in the photostability chamber.

-

At specified time intervals, collect and analyze the samples.

-

The workflow for a general stability study is outlined below.

Caption: Workflow for stability testing.

Conclusion

While some fundamental physicochemical properties of this compound are known, there is a clear lack of quantitative data regarding its solubility and stability. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine these critical parameters. Such studies are essential for the safe handling, storage, and application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Diethyl-2-chloropropionamide

Introduction

N,N-Diethyl-2-chloropropionamide is a chemical intermediate with applications in the synthesis of various organic compounds, including herbicides.[1] This document provides detailed protocols for the synthesis of N,N-Diethyl-2-chloropropionamide from 2-chloropropionic acid, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The primary synthetic routes involve the conversion of 2-chloropropionic acid into an acyl chloride intermediate, followed by amidation, or a one-pot procedure.

Chemical Reaction Pathway

The synthesis of N,N-Diethyl-2-chloropropionamide from 2-chloropropionic acid is typically achieved through a two-step process. The first step involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with diethylamine to form the final amide product.

References

Application Note: Acylation of Diethylamine for Amide Synthesis

Introduction

The acylation of secondary amines, such as diethylamine, is a fundamental and widely utilized transformation in organic synthesis. This reaction leads to the formation of N,N-disubstituted amides, a crucial functional group present in a vast array of pharmaceuticals, agrochemicals, polymers, and fine chemicals. The robustness and versatility of this reaction make it an indispensable tool for researchers in medicinal chemistry and drug development. The most common methods for acylating diethylamine involve the use of highly reactive acylating agents like acyl chlorides or acid anhydrides through a nucleophilic acyl substitution mechanism. A classic and efficient method for this conversion, particularly with acyl chlorides, is the Schotten-Baumann reaction, which is performed in the presence of a base.[1][2]

Principle of the Method

The acylation of diethylamine proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This results in the formation of a tetrahedral intermediate.

-

When using an acyl chloride , the intermediate collapses by expelling a chloride ion, a good leaving group. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[3][4]

-

When using an acid anhydride , the leaving group is a carboxylate ion. While this reaction does not produce a strong acid like HCl, a base can still be employed to enhance the reaction rate. Two equivalents of the amine are sometimes used, with one acting as the nucleophile and the other as the base.[5]

The Schotten-Baumann reaction conditions typically refer to a two-phase system (e.g., dichloromethane and water) where an aqueous base neutralizes the generated acid, while the reactants and product remain in the organic layer.[1][6]

Experimental Protocols

Protocol 1: Acylation of Diethylamine with an Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the synthesis of N,N-diethylbenzamide from diethylamine and benzoyl chloride.

Materials:

-

Diethylamine

-

Benzoyl chloride

-

Triethylamine (Et3N) or 10% aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. If using aqueous NaOH, dissolve only the diethylamine in dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.[7]

-

Add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.[7] If using aqueous NaOH as the base, it should be added concurrently or after the benzoyl chloride addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).[7]

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated aqueous NaHCO3 (to remove excess acid chloride and benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a yellow or colorless oil, can be further purified by vacuum distillation or column chromatography if necessary.[7]

Protocol 2: Acylation of Diethylamine with an Acid Anhydride

This protocol provides a general method for the acylation of diethylamine using acetic anhydride as an example.

Materials:

-

Diethylamine

-

Acetic anhydride

-

Diethyl ether or Dichloromethane

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

In a round-bottom flask, dissolve diethylamine (2.2 equivalents) in the chosen solvent. (Note: One equivalent acts as the nucleophile, while the excess acts as the base).[5] Alternatively, use 1.1 equivalents of diethylamine and 1.2 equivalents of a non-nucleophilic base like pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated aqueous NaHCO3, and brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude N,N-diethylacetamide.

-

Purify the product by distillation if required.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of N,N-Diethylbenzamide.

| Entry | Acylating Agent | Amine | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzoyl Chloride | Diethylamine | Triethylamine | Methylene Chloride | 0 °C to RT | 18 | ~95% | [7] |

| 2 | Benzoic Acid | Diethylamine | DIAD/PPh3* | Toluene | Reflux | 18 | 91% | [8] |

| 3 | m-Toluic Acid | Diethylamine | COMU** | DMF | 0 °C to RT | 3 | High |[9] |

* Mitsunobu reaction conditions: DIAD = Diisopropylazodicarboxylate, PPh3 = Triphenylphosphine.[8] ** COMU = (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.[9]

Visualizations

Caption: General experimental workflow for the acylation of diethylamine.

Caption: Simplified reaction pathway for Schotten-Baumann acylation.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols for 2-Chloro-N,N-diethylpropionamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-N,N-diethylpropionamide as a reactive intermediate in organic synthesis. Detailed protocols for its preparation and subsequent functionalization are presented, with a focus on its application as an alkylating agent.

Introduction

This compound, with the CAS number 54333-75-4, is a valuable synthetic intermediate, most notably in the production of the herbicide Napropamide. Its chemical structure features a reactive secondary chloride which can be readily displaced by a variety of nucleophiles, making it a useful building block for the introduction of a 1-(diethylcarbamoyl)ethyl moiety. These notes will detail its synthesis and key applications, providing researchers with the necessary protocols to utilize this reagent in their synthetic endeavors.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 217 °C |

| Flash Point | 85 °C |

| Density | 1.021 g/cm³ |

Synthesis of this compound

This compound can be synthesized via several routes. Two common laboratory-scale preparations are detailed below.

Protocol 1: From 2-Chloropropionyl chloride and Diethylamine

This method involves the acylation of diethylamine with 2-chloropropionyl chloride.

Experimental Workflow:

Caption: Synthesis of this compound via acylation.

Detailed Methodology:

-

To a solution of diethylamine (1.1 equivalents) in an inert solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0-5 °C using an ice bath.

-

Slowly add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: From 2-Chloropropionic acid and Diethylamine

This one-pot method utilizes a coupling agent to facilitate the amidation.[1][2]

Experimental Workflow:

Caption: One-pot synthesis from 2-chloropropionic acid.

Detailed Methodology:

-

In a reaction vessel equipped for heating and distillation, a mixture of 2-chloropropionic acid (1.0 equivalent) and toluene is heated to reflux to azeotropically remove any water.

-

After dehydration, the mixture is cooled, and phosphorus oxychloride (a dehydrating/coupling agent) is added, followed by the dropwise addition of diethylamine (1.0-1.2 equivalents).

-

The reaction mixture is then heated to 115-120 °C and maintained at this temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the mixture is cooled and washed with water to remove the resulting phosphorous acid.

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the product.

Applications in Organic Synthesis: Alkylation Reactions

The primary utility of this compound in organic synthesis is as an alkylating agent. The electron-withdrawing nature of the adjacent amide group activates the C-Cl bond towards nucleophilic substitution.

N-Alkylation: Synthesis of Napropamide

A prominent industrial application is the synthesis of the herbicide Napropamide via N-alkylation of 2-naphthol.

Reaction Scheme:

This compound + 2-Naphthol → Napropamide

Experimental Workflow:

Caption: Synthesis of Napropamide via N-alkylation.

Detailed Methodology:

-

In a suitable reaction vessel, dissolve 2-naphthol (1.0 equivalent) and a base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or in a biphasic system with a phase-transfer catalyst.

-

To this solution, add this compound (1.0-1.2 equivalents).

-

Heat the reaction mixture, typically in the range of 60-100 °C, and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, then dry over anhydrous sulfate, filter, and concentrate.

-

The crude Napropamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Napropamide Synthesis:

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (L)-(+)-2-Chloro-N,N-diethylpropionamide | aq. NaOH | Toluene | Reflux | 4-6 | 93-94% |

General Protocol for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with various nucleophiles. Researchers should optimize conditions for their specific substrate.

Reaction Scheme:

This compound + Nu-H → 2-(Nu)-N,N-diethylpropionamide + H-Cl

Detailed Methodology:

-

Dissolve the nucleophile (Nu-H, 1.0 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, THF).

-

If the nucleophile is not basic enough to deprotonate itself, add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU; 1.1 equivalents) and stir for 15-30 minutes.

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

Stir the reaction at room temperature or with heating, monitoring by TLC.

-

Upon completion, perform an appropriate aqueous workup to remove the base and any salts.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography, distillation, or recrystallization.

Potential Nucleophiles and Expected Products:

| Nucleophile (Nu-H) | Product Class |

| Primary/Secondary Amine | α-Amino-N,N-diethylpropionamide |

| Thiol | α-Thio-N,N-diethylpropionamide |

| Alcohol/Phenol | α-Alkoxy/Aryloxy-N,N-diethylpropionamide |

| Sodium Azide | α-Azido-N,N-diethylpropionamide |

Safety Information

This compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile synthetic intermediate for the introduction of the 1-(diethylcarbamoyl)ethyl group. Its primary application lies in nucleophilic substitution reactions to form C-N, C-O, and C-S bonds. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic campaigns, with the synthesis of Napropamide serving as a key example of its utility. As with any chemical process, appropriate safety precautions must be observed.

References

Application Notes and Protocols for the Quantification of 2-Chloro-N,N-diethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-diethylpropionamide is a chemical intermediate used in the synthesis of various organic compounds, including herbicides.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar chlorinated amide compounds and provide a strong foundation for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 54333-75-4 | [2][3] |

| Molecular Formula | C7H14ClNO | [1] |

| Molecular Weight | 163.65 g/mol | [1] |

| Boiling Point | 217 °C | [1] |

| Density | 1.021 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[4][5][6] Given the volatility of this compound, GC-FID offers a reliable method for its quantification.

1. Sample Preparation:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction: For solid samples, a suitable extraction procedure such as solid-liquid extraction with a solvent like methanol or acetonitrile should be employed. For liquid samples, a direct dilution or liquid-liquid extraction may be appropriate. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for extracting analytes from complex matrices.[7]

2. Instrumental Parameters:

-

Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).

-